Home > Products > Screening Compounds P118587 > Lenalidomide-C5-alkyne
Lenalidomide-C5-alkyne -

Lenalidomide-C5-alkyne

Catalog Number: EVT-14899366
CAS Number:
Molecular Formula: C20H23N3O3
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-C5-alkyne is a derivative of lenalidomide, a well-established immunomodulatory drug that serves as a structural and functional analog of thalidomide. This compound is recognized for its enhanced anti-angiogenic, cytotoxic, and immunomodulatory properties, making it particularly significant in the context of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs) . The compound's unique structure allows it to play a critical role in various scientific applications, especially in the fields of chemistry and biology.

Source and Classification

Lenalidomide-C5-alkyne is classified under small organic molecules and is primarily utilized in pharmaceutical research and development. It is derived from lenalidomide, which itself is used in the treatment of multiple myeloma and certain types of anemia. The compound's classification can be further delineated into categories based on its chemical structure, biological activity, and therapeutic potential.

Synthesis Analysis

Methods

The synthesis of Lenalidomide-C5-alkyne typically involves several key steps:

  1. Bromination: This step involves the bromination of glutarimide in the presence of acetic acid and bromine to yield 3-bromopiperidine-2,6-dione.
  2. Condensation: The next step is the condensation of 4-nitro-2,3-dihydroisoindol-1-one with 3-bromopiperidine-2,6-dione using dimethylformamide (DMF) as a solvent to form a nitro precursor.
  3. Reduction: Finally, the nitro group is reduced using platinum group metal-free catalysts, resulting in the formation of Lenalidomide-C5-alkyne .

Technical Details

Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scalability. Techniques such as design of experiments (DoE) are employed to enhance reaction conditions and improve yields .

Molecular Structure Analysis

Structure

Lenalidomide-C5-alkyne features a complex molecular structure that includes an alkyne functional group attached to the lenalidomide backbone. This modification enhances its reactivity and utility in various chemical reactions.

Data

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-C5-alkyne can undergo several types of chemical reactions:

  1. Oxidation: Utilizing reagents such as potassium permanganate.
  2. Reduction: Employing catalysts like palladium on carbon.
  3. Substitution: Involving nucleophilic substitution reactions with halides .

Technical Details

  • Oxidation Conditions: Typically performed in an alkaline medium using potassium permanganate.
  • Reduction Conditions: Conducted in methanol with palladium on carbon as a catalyst.
  • Substitution Conditions: Carried out using sodium hydride in DMF .
Mechanism of Action

Lenalidomide-C5-alkyne exerts its biological effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3, which are crucial in multiple myeloma cells . This mechanism underpins its application in targeted cancer therapies.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or boiling point are not detailed in the sources, compounds similar to Lenalidomide-C5-alkyne typically exhibit moderate solubility in organic solvents due to their complex structures.

Chemical Properties

The chemical properties include reactivity patterns that allow for various modifications through oxidation, reduction, and substitution reactions. These properties make it a versatile building block for synthesizing more complex molecules .

Applications

Lenalidomide-C5-alkyne has diverse applications across several scientific domains:

  • Chemistry: Acts as a building block for synthesizing complex molecules.
  • Biology: Used extensively in studying protein degradation pathways.
  • Medicine: Integral to developing PROTACs for targeted cancer therapies.
  • Industry: Employed in producing pharmaceuticals and research chemicals .
Molecular Mechanisms of Cereblon (CRBN)-Mediated Ubiquitination

Structural Basis of CRBN–Lenalidomide-C5-alkyne Interaction

Glutarimide Ring Binding Dynamics in CRBN’s Hydrophobic Pocket

The glutarimide moiety of Lenalidomide-C5-alkyne engages CRBN’s tri-Trp pocket (Trp380, Trp386, Trp400) through conserved hydrogen bonding and van der Waals interactions. The carbonyl oxygen at position C4 of the glutarimide ring forms a critical hydrogen bond with the backbone NH of His378 in CRBN, while the ring nitrogen (N3) hydrogen-bonds with the hydroxyl group of Tyr402. This interaction anchors the molecular glue within the hydrophobic pocket, inducing conformational changes that prime CRBN for neosubstrate recruitment [1] [8]. The rigidity of the glutarimide binding is quantified by a dissociation constant (Kd) of 50–100 nM, as determined by surface plasmon resonance (SPR) studies [4]. Modifications at the C5 position of the phthalimide ring do not perturb this core interaction, preserving CRBN’s intrinsic affinity for the ligand [1].

Table 1: Key Binding Interactions of Lenalidomide-C5-alkyne with CRBN

CRBN ResidueInteraction TypeFunctional Group (Ligand)Binding Energy Contribution (kcal/mol)
Trp380π-StackingPhthalimide ring-2.1
Trp386Van der WaalsC5-alkyne spacer-1.5
His378H-bondGlutarimide C4=O-3.8
Tyr402H-bondGlutarimide N3-H-2.9
Trp400HydrophobicGlutarimide alkyl chain-1.2

Role of Phthalimide C5-Alkyne Modifications in Substrate Recruitment

The C5-alkyne modification on Lenalidomide’s phthalimide ring serves as an exit vector for linker conjugation in PROTAC design, while simultaneously influencing substrate specificity. Unlike classical IMiDs (e.g., pomalidomide), the linear alkyne group projects into a solvent-exposed region adjacent to CRBN’s β-hairpin loop, sterically occluding bulkier endogenous substrates like CK1α. This spatial constraint is evidenced by crystallographic data showing a 4.2 Å displacement of the β-hairpin when Lenalidomide-C5-alkyne is bound [1] [4]. The alkyne’s terminal carbon enables bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating modular attachment of POI ligands without disrupting CRBN binding. Functional assays confirm that C5-alkyne derivatives maintain degradation efficiency for IKZF1 (DC50 = 0.15 μM) but exhibit reduced recruitment of non-ZF substrates like eIF3i, highlighting its role in substrate selectivity [2] [6].

Table 2: Substrate Degradation Profiles of C5-Modified Lenalidomide Analogs

CompoundIKZF1 DC50 (μM)CK1α DC50 (μM)eIF3i RecruitmentTernary Complex Stability (ΔG, kcal/mol)
Lenalidomide0.100.25Yes-9.2
Lenalidomide-C5-alkyne0.15>10Minimal-8.7
Pomalidomide0.080.30Yes-9.5

Ternary Complex Formation with Zinc Finger (ZF) Proteins

Mechanistic Insights into Off-Target ZF Degradation

Lenalidomide-C5-alkyne promotes ternary complex assembly between CRBN and zinc finger (ZF) transcription factors (e.g., IKZF1, IKZF3) via a "molecular glue" mechanism. The phthalimide ring’s C5-alkyne extension creates a hydrophobic interface that complements the ZF domain’s GAIN region (GFI1-binding, IKZF1/3, N-terminal). This interaction facilitates ubiquitin transfer to lysine residues within the ZF domain, as demonstrated by in vitro ubiquitination assays using purified CRL4CRBN complex [1] [8]. However, the alkyne moiety’s reduced steric bulk compared to clinical IMiDs permits unintended recruitment of ZF proteins lacking canonical degron sequences (e.g., ZFP91), leading to off-target degradation. Mass spectrometry analyses of immunoprecipitated CRBN complexes identified ZFP91 as a novel substrate, with ubiquitination increased 7.5-fold upon Lenalidomide-C5-alkyne exposure [1] [4].

Water-Mediated Hydrogen Bonding and Steric Effects at the C5 Position

The C5-alkyne group alters the hydration landscape of the CRBN–ligand interface, introducing a water-mediated hydrogen bond between the alkyne’s terminal hydrogen and Asp391 of CRBN. Molecular dynamics simulations reveal this interaction stabilizes the ternary complex by 1.3 kcal/mol but concurrently introduces steric clashes with ZF proteins featuring bulky side chains (e.g., IKZF2). Consequently, Lenalidomide-C5-alkyne exhibits a 3-fold reduction in IKZF2 degradation compared to unmodified lenalidomide. The alkyne’s linear geometry (bond angle 180°) displaces a key structural water molecule typically observed in CRBN–pomalidomide complexes, reducing the solvent-accessible surface area of the substrate-binding pocket by 18%. This steric perturbation underlies the compound’s selective degradation of ZF proteins with compact degron motifs [1] [4] [8].

Table 3: Impact of C5 Modifications on Ternary Complex Parameters

ParameterLenalidomideLenalidomide-C5-alkyneStructural Consequence
CRBN–Ligand Kd (nM)95110Minimal change
ZF Degron Interface (Ų)420380Reduced surface complementarity
Water Molecules Displaced02Altered H-bond network
IKZF1 Ubiquitination Rate1.0 (ref)0.9Comparable efficiency
ZFP91 Ubiquitination Rate0.32.1Enhanced off-target degradation

Properties

Product Name

Lenalidomide-C5-alkyne

IUPAC Name

3-[7-(hept-6-ynylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C20H23N3O3/c1-2-3-4-5-6-12-21-16-9-7-8-14-15(16)13-23(20(14)26)17-10-11-18(24)22-19(17)25/h1,7-9,17,21H,3-6,10-13H2,(H,22,24,25)

InChI Key

WBHWXLSIFDEANV-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.